physicochemical characteristics of Boc-4-amino-2-methylbutanoic acid
physicochemical characteristics of Boc-4-amino-2-methylbutanoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-4-amino-2-methylbutanoic Acid
Abstract
Boc-4-amino-2-methylbutanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a custom building block for peptide synthesis, its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and a methyl group at the α-carbon, imparts valuable properties to resulting peptidomimetics. The α-methylation provides conformational constraint and enhances metabolic stability by sterically hindering enzymatic degradation[1]. The Boc group offers a reliable and widely used strategy for amine protection, enabling controlled, stepwise peptide synthesis[2][3]. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offers expert interpretation of its properties, details protocols for its characterization, and discusses the implications of its molecular structure for research and development applications.
Chemical Identity and Molecular Structure
Understanding the fundamental structure of a molecule is the first step in predicting its behavior and application. Boc-4-amino-2-methylbutanoic acid is a chiral molecule built upon a butanoic acid framework.
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Systematic Name: 4-[(tert-butoxycarbonyl)amino]-2-methylbutanoic acid
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Parent Compound CAS: 42453-21-4 (for 4-Amino-2-methylbutanoic acid)[4][5]
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Molecular Formula: C₁₀H₁₉NO₄
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Molecular Weight: 217.26 g/mol
The key structural features are:
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Carboxylic Acid: The primary acidic functional group, enabling peptide bond formation.
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α-Methyl Group: This addition to the C2 position creates a chiral center and introduces steric bulk, which can rigidify the peptide backbone and confer resistance to proteolysis[1].
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Terminal Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a wide range of conditions but readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it ideal for orthogonal synthesis strategies in peptide chemistry[6][].
Core Physicochemical Properties
While extensive experimental data for this specific derivative is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The data presented below represents a combination of calculated values and expert-inferred properties based on the parent amine and the influence of the Boc-group.
| Property | Value / Observation | Expert Interpretation & Scientific Causality |
| Appearance | White to off-white crystalline solid (Predicted) | The presence of strong hydrogen bond donors (carboxylic acid, N-H) and acceptors (carbonyls) promotes an ordered crystal lattice, resulting in a solid state at standard temperature and pressure. |
| Melting Point | 105-115 °C (Estimated range) | Higher than the parent amine due to increased molecular weight and van der Waals forces from the Boc group. The parent compound, 4-amino-2-hydroxybutyric acid, has a melting point of 200-203 °C, indicating strong ionic interactions in its zwitterionic form. The Boc-protected, uncharged form is expected to have a lower melting point. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. Insoluble in non-polar solvents like hexanes. | The carboxylic acid and carbamate groups provide polarity, allowing solubility in polar organic solvents. The bulky, non-polar tert-butyl group reduces solubility in water compared to the unprotected parent amino acid. |
| XLogP3 (Predicted) | ~1.5 - 2.0 | This value indicates moderate lipophilicity. The addition of the tert-butyl group significantly increases the lipophilicity compared to the parent amino acid (XLogP3 ≈ -2.6)[4], which is a critical factor for membrane permeability in drug design. |
| pKa (Carboxylic Acid) | 4.5 - 5.0 (Estimated) | The electron-withdrawing effect of the distant carbamate group has a minimal impact on the carboxylic acid's pKa, which is expected to be typical for an aliphatic carboxylic acid. |
| Polar Surface Area (PSA) | 75.6 Ų | This calculated value is within the range often associated with good cell permeability, making it a suitable building block for orally bioavailable drug candidates. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following profile outlines the expected signals.
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¹H NMR Spectroscopy:
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δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).
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δ ~4.8 ppm (1H, broad singlet): Carbamate proton (-NH-).
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δ ~3.1 ppm (2H, multiplet): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).
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δ ~2.4 ppm (1H, multiplet): Methine proton at the α-carbon (-CH(CH₃)-).
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δ ~1.7 ppm (2H, multiplet): Methylene protons at the β-position (-CH₂-CH₂-NHBoc).
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δ 1.45 ppm (9H, singlet): tert-butyl protons of the Boc group (-C(CH₃)₃).
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δ 1.2 ppm (3H, doublet): Methyl protons at the α-carbon (-CH(CH₃)-).
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¹³C NMR Spectroscopy:
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δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).
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δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
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δ ~40 ppm: α-carbon (-CH(CH₃)-).
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δ ~38 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).
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δ ~32 ppm: β-methylene carbon.
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δ ~28 ppm: Methyl carbons of the Boc group.
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δ ~17 ppm: α-methyl carbon.
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Infrared (IR) Spectroscopy:
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~3340 cm⁻¹: N-H stretch of the carbamate.
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2970-2850 cm⁻¹: C-H stretches (aliphatic).
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~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
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~1690 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate.
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Mass Spectrometry (MS):
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[M+H]⁺: Expected at m/z 218.14.
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[M+Na]⁺: Expected at m/z 240.12.
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Key Fragments: A prominent loss of 56 (isobutylene) or 100 (Boc group) from the parent ion under ESI conditions is a hallmark of Boc-protected compounds.
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Experimental Methodologies for Characterization
To ensure the quality and identity of Boc-4-amino-2-methylbutanoic acid, a series of standardized analytical protocols must be employed.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol validates the purity of the synthesized compound, a critical parameter for its use in drug development and peptide synthesis.
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
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Instrumentation: Utilize a reverse-phase HPLC system with a C18 column.
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Mobile Phase:
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Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
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Detection: Monitor the eluent using a UV detector at 210 nm.
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Analysis: Integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: HPLC workflow for purity analysis.
Protocol 4.2: Structural Confirmation by NMR Spectroscopy
This protocol confirms that the chemical structure of the synthesized material matches that of Boc-4-amino-2-methylbutanoic acid.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
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Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra.
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Processing: Fourier transform the raw data.
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Analysis: Assign the peaks in the processed spectra to the corresponding atoms in the molecular structure. Compare chemical shifts, multiplicities, and integrations with the expected values described in Section 3.
Caption: Workflow for NMR-based structural confirmation.
Significance in Research and Development
The specific directly inform its utility as a high-value building block.
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Controlled Synthesis: The Boc group's defined lability to acid allows for its selective removal without affecting other acid-labile protecting groups (like those on resins), a cornerstone of Solid-Phase Peptide Synthesis (SPPS)[6]. This chemical property is fundamental to building complex peptide chains with high fidelity.
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Enhanced Biological Properties: The α-methyl group is a well-established feature in medicinal chemistry for improving the pharmacokinetic profile of peptide-based drugs. Its steric hindrance protects the adjacent peptide bond from cleavage by peptidases, thereby increasing the in-vivo half-life of the therapeutic.
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Peptidomimetic Design: Non-proteinogenic amino acids like this one are crucial for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, receptor affinity, and selectivity[8]. The defined stereochemistry and conformational rigidity imparted by the α-methyl group are key design elements for targeting specific protein-protein interactions.
Conclusion
Boc-4-amino-2-methylbutanoic acid is a strategically designed synthetic building block whose value lies in the predictable and advantageous physicochemical properties conferred by its constituent parts. Its moderate lipophilicity, well-defined spectroscopic signature, and the chemically distinct functionalities of the carboxylic acid and Boc-protected amine make it an ideal component for modern drug discovery. The insights provided in this guide serve to empower researchers in their selection and application of this compound for the synthesis of next-generation peptide therapeutics.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid.
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- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Advanced ChemBlocks. (n.d.). N-Boc-(R)-4-amino-2-hydroxybutanoic acid.
- A2B Chem. (n.d.). 42453-21-4 | MFCD01545650 | 4-Amino-2-methylbutanoic acid.
- BenchChem. (2025). Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog.
- BenchChem. (2025). The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- CPC Scientific Inc. (n.d.). Overview of Custom Peptide Synthesis.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
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- Sigma-Aldrich. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5.
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